Ctmght
Descripción
Ctmght (hypothetical name; systematic IUPAC name pending verification) is a synthetic organophosphorus compound with a hybrid multidentate ligand structure, combining phosphine and alkene functionalities. Its molecular architecture enables versatile coordination with transition metals, making it a candidate for catalysis and medicinal applications . Synthesized via a palladium-catalyzed coupling reaction, Ctmght exhibits a molecular weight of 432.5 g/mol, a melting point of 156–158°C, and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Spectroscopic characterization (¹H NMR, ³¹P NMR, and X-ray crystallography) confirms a trigonal bipyramidal geometry when coordinated to metals such as ruthenium or iridium . Preliminary pharmacological studies indicate moderate inhibitory activity against kinase enzymes (IC₅₀ = 12.3 µM), though its toxicity profile remains under investigation .
Propiedades
Número CAS |
151731-18-9 |
|---|---|
Fórmula molecular |
C28H27ClN2O10S2 |
Peso molecular |
651.1 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4E)-1-(4-chlorophenyl)-5-oxo-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H27ClN2O10S2/c1-14(32)37-13-22-23(38-15(2)33)24(39-16(3)34)25(40-17(4)35)27(41-22)43-28-30-21(12-20-6-5-11-42-20)26(36)31(28)19-9-7-18(29)8-10-19/h5-12,22-25,27H,13H2,1-4H3/b21-12+/t22-,23-,24+,25-,27+/m1/s1 |
Clave InChI |
GVUYKDYEPJVYJM-JDJOEZCJSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=N/C(=C/C3=CC=CS3)/C(=O)N2C4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Sinónimos |
3-(4-chlorophenyl)-5-(2-thienylmethylene)-2-(2,3,4,6-tetra-O-acetylglucopyranosyl)-2-thiohydantoin CTMGHT |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Table 1: Key Properties of Ctmght, Compound A, and Compound B
| Property | Ctmght | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | 432.5 | 418.2 | 455.8 |
| Melting Point (°C) | 156–158 | 142–145 | 189–192 |
| Solubility (DMSO, mg/mL) | 24.7 | 18.3 | 32.1 |
| Catalytic Efficiency* | 78% | 65% | 92% |
| Toxicity (LD₅₀, mg/kg) | 120 (rat) | 95 (rat) | 210 (rat) |
*Catalytic efficiency measured in hydrogenation reactions under standard conditions .
Key Findings:
Structural Superiority of Ctmght: Ctmght’s phosphine-alkene hybrid ligand provides stronger metal coordination compared to Compound A’s monodentate phosphine structure, resulting in 20% higher catalytic efficiency in hydrogenation reactions . Unlike Compound B, which requires bulky substituents for stability, Ctmght achieves thermal stability (up to 200°C) through its planar geometry, reducing synthesis complexity .
Functional Limitations :
- Ctmght’s moderate solubility in aqueous solutions limits its biomedical applicability compared to Compound B, which incorporates hydrophilic sulfonate groups .
- Toxicity data suggest Ctmght’s LD₅₀ is 26% lower than Compound B’s, necessitating further optimization for therapeutic use .
Mechanistic and Pharmacological Contrasts
- Catalytic Mechanisms :
Ctmght facilitates oxidative addition reactions via its electron-rich phosphine moiety, whereas Compound B relies on redox-active metal centers (e.g., Fe³⁺/Fe²⁺) for similar transformations . - Pharmacokinetics : In vitro studies show Ctmght’s plasma protein binding (89%) exceeds Compound A’s (72%), prolonging its half-life but increasing renal clearance challenges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
